molecular formula C12H8O2 B1590833 Naphthalene-1,4-dicarbaldehyde CAS No. 38153-01-4

Naphthalene-1,4-dicarbaldehyde

Cat. No.: B1590833
CAS No.: 38153-01-4
M. Wt: 184.19 g/mol
InChI Key: XUFLAVKRRLBIMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalene-1,4-dicarbaldehyde is an organic compound with the molecular formula C12H8O2 It is a derivative of naphthalene, characterized by the presence of two aldehyde groups at the 1 and 4 positions on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene-1,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the bromination of naphthalene to form 1,4-dibromonaphthalene, followed by a reaction with n-butyllithium in tetrahydrofuran at low temperatures (around -70°C). This reaction produces the corresponding lithium intermediate, which is then treated with dimethylformamide to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques apply. Industrial production would likely involve optimizing the reaction conditions for higher yields and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions: Naphthalene-1,4-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Naphthalene-1,4-dicarboxylic acid.

    Reduction: Naphthalene-1,4-dimethanol.

    Substitution: Various substituted naphthalenes depending on the specific reaction conditions.

Scientific Research Applications

Naphthalene-1,4-dicarbaldehyde has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.

    Biology: It serves as a fluorescent probe for detecting and quantifying biological molecules, such as amines and amino acids.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the design of anticancer agents.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of naphthalene-1,4-dicarbaldehyde largely depends on its chemical reactivity. The aldehyde groups can form Schiff bases with primary amines, which is a key reaction in its use as a fluorescent probe. Additionally, its ability to undergo electrophilic aromatic substitution makes it a versatile intermediate in organic synthesis. The specific molecular targets and pathways involved in its biological activity are still under investigation.

Comparison with Similar Compounds

Naphthalene-1,4-dicarbaldehyde can be compared with other naphthalene derivatives such as:

    Naphthalene-1,4-dicarboxylic acid: Similar in structure but with carboxylic acid groups instead of aldehyde groups, leading to different reactivity and applications.

    Naphthalene-1,4-dimethanol: The reduced form of this compound, with primary alcohol groups.

    1-Naphthaldehyde: A simpler derivative with a single aldehyde group, used in different synthetic applications.

The uniqueness of this compound lies in its dual aldehyde functionality, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

naphthalene-1,4-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFLAVKRRLBIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=CC=C(C2=C1)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10555551
Record name Naphthalene-1,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38153-01-4
Record name Naphthalene-1,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naphthalene-1,4-dicarbaldehyde
Reactant of Route 2
Reactant of Route 2
Naphthalene-1,4-dicarbaldehyde
Reactant of Route 3
Reactant of Route 3
Naphthalene-1,4-dicarbaldehyde
Reactant of Route 4
Reactant of Route 4
Naphthalene-1,4-dicarbaldehyde
Reactant of Route 5
Reactant of Route 5
Naphthalene-1,4-dicarbaldehyde
Reactant of Route 6
Reactant of Route 6
Naphthalene-1,4-dicarbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.